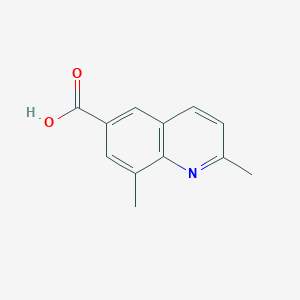

2,8-Dimethylquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2,8-dimethylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-5-10(12(14)15)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) |

InChI Key |

SMDUACGMHHATAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2,8 Dimethylquinoline 6 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 2,8-dimethylquinoline (B75129) scaffold is a primary site for derivatization through common organic reactions such as esterification and amidation.

Esterification Reactions and Their Impact on Molecular Properties

Esterification of 2,8-dimethylquinoline-6-carboxylic acid is a fundamental transformation that modifies the polarity and steric bulk of the molecule, which can in turn influence its chemical and physical properties. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Commonly, the carboxylic acid is first converted to a more reactive acyl chloride, often using thionyl chloride, which is then reacted with an alcohol or phenol (B47542) to yield the corresponding ester. researchgate.net This two-step process is generally efficient for a wide range of alcohols.

Alternatively, direct condensation methods can be employed. For instance, the use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the formation of esters from nearly equimolar amounts of the carboxylic acid and alcohol under mild conditions. organic-chemistry.org

The choice of alcohol for the esterification significantly impacts the properties of the resulting ester. For example, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) increases the lipophilicity of the molecule compared to the parent carboxylic acid. The introduction of bulkier or more complex alcohol moieties can be used to fine-tune solubility, melting point, and crystal packing of the final compound.

| Starting Material | Reagent(s) | Product | Key Transformation |

| This compound | Alcohol, Acid catalyst | 2,8-Dimethylquinoline-6-carboxylate ester | Conversion of a carboxylic acid to an ester |

| This compound | Thionyl chloride, then Alcohol/Phenol | 2,8-Dimethylquinoline-6-carboxylate ester | Formation of an acyl chloride intermediate followed by esterification |

| This compound | Alcohol, 2-Methyl-6-nitrobenzoic anhydride, Triethylamine, DMAP | 2,8-Dimethylquinoline-6-carboxylate ester | Direct condensation to form an ester |

Amidation Reactions for Diverse Conjugates and Derivatives

Amidation of this compound provides a versatile route to a wide range of amide derivatives and conjugates. researchgate.net This reaction involves coupling the carboxylic acid with a primary or secondary amine.

Similar to esterification, a common strategy for amidation is the initial conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine to form the amide bond. researchgate.net This method is broadly applicable to various amines.

Direct coupling methods are also frequently employed, utilizing a variety of activating agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like diisopropylethylamine (DIPEA) are effective for promoting amide bond formation under mild conditions. nih.govresearchgate.net These methods are particularly useful for coupling with sensitive or electron-deficient amines. nih.gov

The properties of the resulting amides are highly dependent on the nature of the amine used. Coupling with simple alkylamines can increase the compound's basicity and alter its solubility profile. The introduction of more complex amine-containing moieties, such as amino acids or other bioactive molecules, allows for the creation of diverse conjugates with potentially new biological activities.

| Starting Material | Reagent(s) | Product | Key Transformation |

| This compound | Amine, Coupling agent (e.g., EDC, HATU) | 2,8-Dimethylquinoline-6-carboxamide | Formation of an amide bond |

| This compound | Thionyl chloride, then Amine | 2,8-Dimethylquinoline-6-carboxamide | Formation of an acyl chloride intermediate followed by amidation |

Transformations of the Quinoline (B57606) Heterocycle

The quinoline ring system of this compound is also amenable to various chemical transformations, including substitution, oxidation, and reduction reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring is generally considered an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com However, direct nucleophilic substitution on an unsubstituted quinoline ring is challenging. The presence of activating groups or the use of strong nucleophiles under specific conditions is often required.

Electrophilic aromatic substitution on the quinoline ring is also possible, though it typically requires harsher conditions than for benzene (B151609) due to the deactivating effect of the nitrogen atom. quora.com These reactions, such as nitration or halogenation, tend to occur on the benzene ring portion of the heterocycle, primarily at the 5- and 8-positions. quora.com The presence of the two methyl groups and the carboxylic acid on the this compound molecule will further influence the regioselectivity of such substitutions.

Controlled Oxidation and Reduction Pathways of the Quinoline System

The quinoline ring system can undergo both oxidation and reduction reactions. Controlled oxidation can lead to the formation of quinoline-N-oxides or cleavage of the benzene ring under more vigorous conditions.

Selective reduction of either the pyridine (B92270) or the benzene ring of the quinoline system can be achieved. iust.ac.ir For instance, the heterocyclic ring can be reduced to a tetrahydroquinoline derivative using reagents like sodium cyanoborohydride in an acidic medium. iust.ac.ir This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar aromatic system into a more flexible, non-aromatic structure.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions for Further Functionalization (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the further functionalization of the this compound scaffold. wikipedia.org These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound. wikipedia.orgyoutube.com

To utilize this methodology, the this compound would first need to be converted into a suitable halide derivative (e.g., a bromo- or iodo-substituted quinoline). This halogenated intermediate can then be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. wikipedia.org This strategy allows for the introduction of a wide range of substituents onto the quinoline ring, leading to the synthesis of complex biaryl and other extended π-systems. nsf.govnih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product Feature |

| Suzuki Coupling | Halo-2,8-dimethylquinoline derivative, Aryl/Vinyl boronic acid | Palladium catalyst, Base | Formation of a new C-C bond, introduction of aryl/vinyl groups |

Derivatization for Enhanced Analytical Detectability and Mechanistic Investigations

The strategic chemical modification of this compound into its derivatives is a critical step for enhancing its detectability in complex analytical matrices and for undertaking sophisticated mechanistic investigations. The carboxyl group serves as a versatile handle for introducing various chemical moieties that can improve ionization efficiency for mass spectrometry, impart spectroscopic properties for detection, or create probes for studying biological pathways.

One of the primary strategies involves the formation of amide derivatives. This transformation is often employed in the synthesis of biologically active molecules and serves as a method for confirming the structure and purity of the parent acid. For instance, this compound has been used as a building block in the synthesis of potential monoacylglycerol lipase (B570770) (MGL) modulators. google.com In such syntheses, the carboxylic acid is coupled with an amine to form a stable amide bond. The resulting derivative can then be characterized using standard analytical techniques.

The analytical data for one such derivative is detailed in the table below, showcasing the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The mass spectrometry data, specifically the found mass-to-charge ratio (m/z), confirms the molecular weight of the synthesized derivative, which is a fundamental step in its analytical identification. google.com

| Derivative Class | Starting Material | Exemplary Derivative Structure | Analytical Technique | Observed Data |

|---|---|---|---|---|

| Amide | This compound | N-((S)-1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,2,2-trifluoroethyl)-2,8-dimethylquinoline-6-carboxamide | Mass Spectrometry (ESI) | Calculated m/z: 482.2; Found m/z: 483.2 [M+H]⁺ |

| Amide | This compound | N-((S)-1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,2,2-trifluoroethyl)-2,8-dimethylquinoline-6-carboxamide | ¹H NMR (400 MHz, DMSO-d₆) | δ 8.31 (d, J= 8.4 Hz, 1H), 7.93 - 7.76 (m, 2H), 7.64 - 7.38 (m, 2H), 5.74 - 5.44 (m, 1H) |

For more specialized mechanistic and biodistribution studies, derivatization can involve the incorporation of isotopic labels. google.com While not specifically detailed for this compound, the general principle involves synthesizing derivatives that contain isotopes such as ¹⁴C, ³H, ¹⁸F, or ¹¹C. These isotopically labeled compounds are invaluable for:

Metabolic Studies: Using ¹⁴C-labeled derivatives allows researchers to trace the metabolic fate of the compound in biological systems.

Reaction Kinetic Studies: Incorporating deuterium (B1214612) (²H) or tritium (B154650) (³H) can help elucidate reaction mechanisms and kinetics. google.com

Detection and Imaging: Derivatives containing positron-emitting isotopes like ¹⁸F or ¹¹C are crucial for imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). google.com These methods allow for non-invasive visualization of the compound's distribution and target engagement in vivo, providing critical data for drug development and mechanistic pathway analysis.

Furthermore, derivatization can be a key strategy for resolving stereoisomers. When a derivative is synthesized that contains a chiral center, a mixture of diastereomers may be produced. These diastereomeric mixtures can often be separated using standard chromatographic techniques. The process of intentionally reacting the parent compound with a chiral reagent to form "diastereomeric adducts" is a well-established method for the analytical separation and quantification of enantiomers. google.com

Spectroscopic and Structural Elucidation Techniques for 2,8 Dimethylquinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum of 2,8-Dimethylquinoline-6-carboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the two methyl groups, and the acidic proton of the carboxyl group. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position on the quinoline ring. The protons of the two methyl groups at positions 2 and 8 will appear as sharp singlets in the upfield region (around 2.5-3.0 ppm). The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm, though its visibility can be affected by the choice of solvent and the presence of water princeton.eduresearchgate.netlibretexts.org.

The ¹³C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. The carboxyl carbon is characteristically found in the highly deshielded region of 165-185 ppm princeton.eduoregonstate.edu. The nine carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm), while the two methyl carbons will appear in the upfield aliphatic region (around 15-25 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents.

Expected ¹H NMR Chemical Shifts (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 | d |

| H-4 | ~8.2 | d |

| H-5 | ~8.1 | s |

| H-7 | ~8.0 | s |

| 2-CH₃ | ~2.7 | s |

| 8-CH₃ | ~2.8 | s |

Expected ¹³C NMR Chemical Shifts (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-8 | ~137 |

| C-8a | ~147 |

| 2-CH₃ | ~25 |

| 8-CH₃ | ~18 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the protons at C-3 and C-4, confirming their adjacent positions on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for H-3, H-4, H-5, and H-7 to their corresponding carbon signals (C-3, C-4, C-5, C-7) and connect the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly valuable as it shows correlations between protons and carbons over two to three bonds, helping to piece together the entire carbon skeleton princeton.edu. Key expected correlations would include:

The protons of the 2-CH₃ group correlating to C-2 and C-3.

The H-5 proton correlating to C-4, C-6, C-7, and C-8a.

The H-7 proton correlating to C-5, C-6, C-8, and C-8a.

The protons of the 8-CH₃ group correlating to C-7, C-8, and C-8a.

Crucially, the aromatic protons H-5 and H-7 would show correlations to the carboxylic carbon (C-6-COOH), confirming the position of this functional group.

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is 201.22 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z = 201. The fragmentation of quinoline carboxylic acids typically involves characteristic losses from the carboxyl group chempap.org.

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z = 184.

Loss of carbon dioxide (CO₂): [M - 44]⁺˙, resulting in a peak at m/z = 157. This corresponds to the 2,8-dimethylquinoline (B75129) cation radical.

Loss of the entire carboxyl group (•COOH): [M - 45]⁺, giving a significant fragment at m/z = 156, corresponding to the 2,8-dimethylquinolinyl cation chempap.org.

Further fragmentation of the 2,8-dimethylquinoline core could then occur, consistent with known pathways for alkylquinolines chempap.orgnist.gov.

Expected Key Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 201 | [M]⁺˙ (Molecular Ion) |

| 184 | [M - •OH]⁺ |

| 157 | [M - CO₂]⁺˙ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com They are excellent for identifying the presence of specific functional groups.

Carboxylic Acid Group: The most prominent features in the IR spectrum would be the absorptions from the carboxylic acid. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids spectroscopyonline.com. The C=O stretch will give a strong, sharp absorption band in the region of 1730-1700 cm⁻¹ for saturated acids, potentially shifted to 1710-1680 cm⁻¹ due to conjugation with the aromatic ring spectroscopyonline.comlibretexts.org. A C-O stretching vibration will also be visible between 1320 and 1210 cm⁻¹ spectroscopyonline.com.

Quinoline Ring: The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Methyl Groups: Aliphatic C-H stretching vibrations from the two methyl groups will be observed in the 2950-2850 cm⁻¹ range ucla.edu.

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic framework and C-C bonds, providing complementary information to the IR spectrum spectroscopyonline.com.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) | IR |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 2950 - 2850 | IR, Raman |

| C=O stretch (carboxylic acid) | 1710 - 1680 | IR, Raman |

| Aromatic C=C / C=N stretch | 1650 - 1450 | IR, Raman |

| C-O stretch (carboxylic acid) | 1320 - 1210 | IR |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extended π-conjugated system of the quinoline ring is a strong chromophore. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the methyl and carboxylic acid substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. Generally, aromatic carboxylic acids show strong absorption bands at shorter wavelengths and may have weaker, longer-wavelength absorptions corresponding to n → π* transitions of the carbonyl group masterorganicchemistry.comresearchgate.net. The exact λ_max values would depend on the solvent used.

Expected UV-Visible Absorption Bands

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | ~230-250 |

| π → π* | ~280-320 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the quinoline ring and substituents.

Molecular Conformation: Determining the planarity of the quinoline system and the orientation of the carboxylic acid group relative to the ring.

Crystal Packing: Revealing intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules (likely forming dimers) and potential π-π stacking interactions between the quinoline rings. This information is crucial for understanding the solid-state properties of the material. Data from related structures, such as quinoline-6-carboxylic acid, can provide an expectation of the types of crystal packing that might be observed nih.gov.

Computational Chemistry and Theoretical Investigations of 2,8 Dimethylquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov By approximating the many-electron Schrödinger equation, DFT methods can elucidate the relationship between a molecule's structure and its chemical behavior. For quinoline (B57606) derivatives, DFT has been successfully used to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov Calculations are typically performed using software like Gaussian, employing basis sets such as B3LYP/6–31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For 2,8-Dimethylquinoline-6-carboxylic acid, this involves optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis for this molecule is the orientation of the carboxylic acid group relative to the quinoline ring. Rotation around the C-C single bond connecting the carboxyl group to the ring can lead to different conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangement. The planarity of the quinoline ring system is generally maintained, while the methyl groups and the carboxylic acid group introduce specific spatial arrangements. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can be crucial, as polar environments may enhance the strength of intramolecular hydrogen bonds and influence conformational preference. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-31G(d,p) level) Note: This table represents typical, expected values based on DFT calculations of similar quinoline carboxylic acid derivatives. Actual values would require specific computation for this exact molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-C (ring-carboxyl) | ~1.49 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Bond Angle | C(ring)-C-O | ~115° |

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational modes of a molecule. nih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net For complex molecules, calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. nih.gov

For this compound, key vibrational modes can be predicted. These include the O-H stretching of the carboxylic acid, the C=O stretching, C-H stretching from the methyl groups and aromatic rings, and various ring deformation modes. The Potential Energy Distribution (PED) analysis can be used to determine the contribution of individual internal coordinates to each normal mode, providing a detailed assignment for each vibrational band. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: This is a representative table of expected vibrational modes. Frequencies are hypothetical and based on typical values for the functional groups.

| Predicted Scaled Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3400 | ν(O-H) | Carboxylic acid O-H stretching |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν(C-H) | Methyl group C-H stretching |

| ~1710 | ν(C=O) | Carboxylic acid C=O stretching |

| ~1600 | ν(C=C) | Aromatic ring C=C stretching |

| ~1450 | δ(C-H) | Methyl group C-H bending |

| ~1250 | ν(C-O) | Carboxylic acid C-O stretching |

To predict the chemical reactivity of this compound, computational methods can identify which parts of the molecule are most susceptible to attack. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, with negative potential regions (typically red) indicating likely sites for electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack.

More quantitative descriptors include Fukui functions, which are derived from conceptual DFT. nih.gov The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (f+, f-, f0) on individual atoms can predict the most likely sites for nucleophilic, electrophilic, and radical attacks, respectively. nih.govresearcher.life For this compound, the nitrogen atom of the quinoline ring is expected to be a primary site for electrophilic attack (protonation), while the carbonyl carbon of the carboxylic acid would be a key site for nucleophilic attack. researcher.life The Average Local Ionization Energy (ALIE) is another tool where lower values on the molecular surface indicate regions from which an electron is most easily removed, highlighting sites susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water. The simulation would reveal how the molecule moves and interacts with the surrounding solvent molecules. researchgate.net Key analyses include:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, as well as between the quinoline nitrogen and water. The strength and lifetime of these bonds can be quantified.

Solvation Shell Structure: The arrangement of solvent molecules around different parts of the solute can be analyzed using radial distribution functions (RDFs). This reveals how the hydrophobic quinoline ring and the hydrophilic carboxylic acid group structure the surrounding solvent. researchgate.net

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, showing transitions between different orientations of the carboxylic acid group and the flexibility of the methyl groups.

Quantum Chemical Studies of Excited States and Photophysical Properties in Ligand Contexts

When this compound is used as a ligand in metal complexes, its photophysical properties become highly relevant. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study the molecule's electronically excited states. nih.govresearchgate.net

These calculations can predict:

Electronic Absorption Spectra: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. nih.gov This helps to understand how the molecule absorbs light.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between these orbitals (HOMO-LUMO gap) is related to the molecule's chemical reactivity and kinetic stability. nih.gov A small gap often implies higher reactivity. The spatial distribution of these orbitals indicates the regions involved in electronic transitions, such as π→π* transitions within the quinoline ring.

Charge Transfer: In the context of a metal complex, these calculations can determine the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which are fundamental to the photophysical and photochemical behavior of the complex.

Mechanistic Pathway Elucidation through Computational Modeling of Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT can be used to identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational modeling can:

Visualize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. Vibrational frequency analysis is used to confirm a transition state, which is characterized by a single imaginary frequency.

Compare Alternative Pathways: When multiple reaction mechanisms are plausible, computational modeling can be used to calculate the energy profiles for each pathway. The pathway with the lowest activation energy barrier is typically the most favorable one. This approach has been used to understand reactions like the Friedländer heteroannulation for synthesizing quinoline derivatives. researchgate.net

Coordination Chemistry and Ligand Design Principles Involving 2,8 Dimethylquinoline 6 Carboxylic Acid

Coordination Modes of Quinoline (B57606) Carboxylic Acid Ligands with Metal Centers

Quinoline carboxylic acids are multifunctional ligands capable of coordinating with metal centers through various modes, primarily involving the heterocyclic nitrogen atom and the oxygen atoms of the carboxylate group. The specific coordination is dictated by factors such as the position of the carboxylate group on the quinoline ring, the nature of the metal ion, and the reaction conditions.

The carboxylate group itself offers several binding possibilities, including monodentate (κ¹), bidentate chelating (κ²), and bridging modes. wikipedia.org When combined with the quinoline nitrogen, these ligands can act as bidentate or tridentate chelators. For instance, quinoline-2-carboxylic acid is a strong chelator that provides a donor set similar to that found in biological cofactors. uobaghdad.edu.iq In the case of 2,8-Dimethylquinoline-6-carboxylic acid, the most probable primary coordination mode is bidentate, involving the quinoline nitrogen and one of the carboxylate oxygen atoms, forming a stable six-membered chelate ring.

The presence of methyl groups at the 2 and 8 positions introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the geometry of the resulting complex, potentially favoring specific coordination numbers or preventing the formation of certain polynuclear structures.

Table 1: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description | Representation |

| Monodentate (κ¹) | The carboxylate binds to a single metal center through one oxygen atom. | M-O-C-R |

| Bidentate Chelating (κ²) | Both oxygen atoms of the carboxylate bind to the same metal center, forming a chelate ring. | M(O₂CR) |

| Bidentate Bridging (syn-syn) | The carboxylate bridges two metal centers, with both oxygens coordinating. | M-(O-C-R)-O-M |

| Bidentate Bridging (syn-anti) | The carboxylate bridges two metal centers in a different orientation. | M-(O-C-R)-O-M |

Quinoline-dicarboxylate ligands have been shown to behave as bridging or bridging-chelating building blocks, binding two to five metal centers through various coordination modes of their carboxylate groups. nih.gov While this compound has only one carboxylate group, its fundamental ability to bridge metal centers through this group, in conjunction with the quinoline nitrogen, remains a key aspect of its coordination potential.

Synthesis and Characterization of Metal Complexes with Transition Metals

The synthesis of metal complexes with quinoline carboxylic acid ligands is typically achieved through reactions in a suitable solvent, often under solvothermal conditions. rsc.org A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a solvent mixture, which can lead to the formation of crystalline products upon heating and subsequent cooling. uobaghdad.edu.iqrsc.org

Characterization of the resulting complexes relies on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.org

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination of the ligand. A shift in the stretching frequency of the carboxylate group (COO⁻) compared to the free ligand is indicative of its coordination to the metal center. researchgate.net The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands at lower frequencies can suggest metal-oxygen and metal-nitrogen bond formation. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion and the nature of the metal-ligand interactions. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex. ajol.info

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.net

The predictable nature of coordination chemistry allows for the rational design of metal complexes with specific geometries and properties. The ligand structure plays a paramount role in enforcing a particular coordination environment around the metal ion. rsc.org

For this compound, the key design elements are:

Steric Hindrance: The methyl groups at the C2 and C8 positions impose significant steric constraints. This can prevent the coordination of multiple bulky ligands, limit the accessibility of the metal center, and favor lower coordination numbers or distorted geometries compared to complexes with un-substituted quinoline ligands. ajol.info

Rigidity: The rigid quinoline backbone provides a well-defined and predictable scaffold, which is advantageous in constructing larger, ordered structures like metal-organic frameworks (MOFs). rsc.org

By strategically modifying the ligand scaffold, chemists can tune the resulting coordination geometry, which in turn influences the catalytic, magnetic, or optical properties of the material. rsc.org

The electronic and thermodynamic properties of a metal complex are intrinsically linked to the structure of its ligands. Substituents on the quinoline ring can significantly alter these properties.

Electronic Effects: The two methyl groups on the this compound ligand are electron-donating. This increases the electron density on the quinoline ring and, consequently, on the coordinating nitrogen atom. This enhanced electron-donating ability can strengthen the metal-ligand bond, thereby increasing the thermodynamic stability of the complex. The stability of metal complexes with similar tridentate ligands like 8-hydroxyquinoline-2-carboxylic acid has been found to be remarkably high due to the high level of preorganization of the ligand's donor atoms. uncw.edu

Investigations into Metal-Ligand Bonding Nature and Interactions

Understanding the nature of the metal-ligand bond is fundamental to predicting the behavior of coordination compounds. The interaction between a metal ion and this compound involves both covalent and electrostatic components. The bond between the transition metal and the quinoline nitrogen is a coordinate covalent bond, while the interaction with the carboxylate oxygen has a more significant ionic character. nih.gov

Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. DFT calculations can provide insights into:

Optimized Geometries: Predicting the most stable structure of the complex. mdpi.com

Bonding Energies: Quantifying the strength of the metal-ligand interactions.

Electronic Structure: Mapping the electron density distribution to understand charge transfer and the covalent/ionic nature of the bonds.

In addition to the primary coordinate bonds, non-covalent interactions such as hydrogen bonding (if coordinated water molecules are present) and π-π stacking between the quinoline rings of adjacent complexes can play a crucial role in the formation of supramolecular assemblies and crystal packing. researchgate.net

Development of Polyfunctional Ligands from Quinoline Carboxylic Acid Scaffolds for Advanced Coordination Systems

The rigid and synthetically versatile nature of the quinoline carboxylic acid scaffold makes it an excellent platform for developing more complex, polyfunctional ligands. nih.gov These advanced ligands are designed to construct sophisticated coordination systems such as polynuclear clusters and multi-dimensional coordination polymers. nih.govmdpi.com

Strategies for developing such ligands from a scaffold like this compound could include:

Introducing Additional Donor Sites: Chemical modification to add other coordinating groups (e.g., hydroxyl, amino, or other heterocyclic rings) to the quinoline backbone. This increases the denticity of the ligand, allowing it to bridge multiple metal centers and form extended networks.

Creating Bridging Ligands: Synthesizing dimeric or oligomeric structures where two or more quinoline carboxylic acid units are linked by a flexible or rigid spacer. Such ligands are explicitly designed to create specific topologies in coordination polymers.

These advanced coordination systems are of great interest for their potential applications in areas like gas storage, catalysis, and molecular magnetism, where the precise arrangement of metal centers is critical. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Versatile Building Block in Complex Organic Synthesis

Carboxylic acids are well-established as versatile building blocks in organic synthesis due to the reactivity of the carboxyl group, which allows for transformations into esters, amides, acid chlorides, and other functional groups. Quinoline (B57606) derivatives, in particular, are significant scaffolds in medicinal and industrial chemistry. rsc.org The structure of 2,8-Dimethylquinoline-6-carboxylic acid, featuring a reactive carboxylic acid handle on a rigid heterocyclic core, theoretically positions it as a candidate for constructing more complex molecules. evitachem.com However, specific examples and methodologies detailing its use as a precursor for advanced materials or complex organic structures are not prominently featured in available scientific literature.

Integration into Polymeric Structures and Composites for Engineered Materials

The incorporation of rigid heterocyclic monomers like quinoline derivatives into polymer backbones can impart desirable properties such as thermal stability, specific mechanical strengths, and unique photophysical characteristics.

Polymer Synthesis Incorporating Quinoline Carboxylic Acid Monomers

The difunctional nature of certain quinoline carboxylic acids (e.g., dicarboxylic acids) makes them suitable monomers for step-growth polymerization to produce polyesters and polyamides. researchgate.net The carboxylic acid group on this compound could potentially be used to synthesize polymers if combined with a co-monomer containing other reactive groups. For instance, it could be converted into an acid chloride to react with diamines or diols. Despite this potential, no specific studies were identified that demonstrate the polymerization of this compound into new polymeric structures.

Development of Functional Materials with Specific Characteristics

Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties and applications, such as drug delivery or altered optical behaviors. mdpi.com The functionalization of polymers can be achieved by incorporating monomers with specific functionalities. mdpi.com While this compound possesses a distinct chemical structure, there is a lack of published research on its direct use to develop functional materials with engineered characteristics.

Role in Electrochromic and Optoelectronic Device Applications, particularly for Conjugated Polymers

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications like light-emitting diodes (LEDs) and electrochromic devices. mdpi.com The quinoline ring system is known to be a component in some materials developed for optoelectronic applications. researchgate.net Electrochromic materials can change their color in response to an electrical voltage, a property utilized in smart windows and displays. mdpi.com Although the general class of quinoline derivatives has been explored in these contexts, there is no specific data available that details the role or performance of this compound or its derivatives in electrochromic or optoelectronic devices.

Potential in Nanoscience and Nanotechnology Applications, including Polymeric Nanocomposites

In nanoscience, organic molecules are often used to functionalize nanoparticles or create novel nanostructures. Carboxylic acids can act as capping agents or linkers for metal oxide nanoparticles. Furthermore, the integration of functional molecules into polymer matrices can lead to the development of advanced polymeric nanocomposites. While these are established strategies in nanotechnology, the application of this compound specifically for these purposes has not been documented in the available research.

Mechanistic Studies of Molecular Interactions and Biochemical Relevance

Investigation of Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

Quinoline (B57606) carboxylic acid derivatives have been investigated for their interactions with a variety of molecular targets, suggesting potential areas of activity for 2,8-Dimethylquinoline-6-carboxylic acid.

One significant area of study is their role as enzyme inhibitors . For instance, certain quinoline-4-carboxylic acid analogs have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition is a critical mechanism for the anticancer activity of drugs like brequinar sodium. The core structure of a quinoline carboxylic acid is crucial for this inhibitory function.

Derivatives of quinoline-6-carboxylic acid have been synthesized and evaluated as inhibitors of ectonucleotidases , enzymes that play a role in cancer cell signaling by converting ATP to immunosuppressive adenosine. This suggests that the quinoline-6-carboxylic acid scaffold can be a basis for developing agents that modulate the tumor microenvironment.

Furthermore, various quinoline derivatives have shown potential as antagonists for receptors such as the metabotropic glutamate receptor type 1 (mGluR1), indicating a possible role in neuroscience.

Elucidation of Molecular Binding Modes and Affinities

The binding modes of quinoline carboxylic acids are critical to their activity. For inhibitors of DHODH, the carboxylate group at the C4 position is essential for forming a salt bridge with a key arginine residue (R136) in the enzyme's active site. Additionally, a hydrogen bond interaction with a glutamine residue (Q47) can further stabilize the binding. The quinoline core and other substituents interact with a hydrophobic channel in the enzyme.

While the specific binding mode of this compound is uncharacterized, the position of the carboxylic acid at C6 suggests a different binding orientation compared to C4-substituted inhibitors. The dimethyl substitutions at C2 and C8 would also influence the molecule's conformation and interactions within a binding pocket.

Mechanisms of Modulation of Target Activity (e.g., Enzyme Inhibition)

The primary mechanism of action for many biologically active quinoline carboxylic acids is enzyme inhibition . As seen with DHODH inhibitors, these molecules can act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding.

For ectonucleotidase inhibitors derived from quinoline-6-carboxylic acid, the mechanism involves blocking the enzymatic activity that converts ATP, thereby reducing the production of adenosine. This can enhance anti-tumor immune responses.

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

Structure-activity relationship (SAR) studies on various quinoline carboxylic acids have highlighted key structural features necessary for their biological activity.

For DHODH inhibitors, SAR studies have revealed three critical regions:

The C2 Position: Bulky, hydrophobic substituents are generally required for potent inhibition.

The C4 Position: A carboxylic acid or a corresponding salt is strictly necessary for interaction with the enzyme's active site.

The Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring can modulate activity.

In the context of ectonucleotidase inhibitors derived from quinoline-6-carboxamides, the nature of the amide substituent significantly influences inhibitory potency and selectivity against different ectonucleotidase isoforms.

The table below summarizes SAR findings for related quinoline carboxylic acid derivatives, which could offer predictive insights for this compound.

| Feature | Observation for Related Compounds | Potential Implication for this compound |

| Position of Carboxylic Acid | C4 position is critical for DHODH inhibition. | The C6-carboxylic acid may direct the molecule to different targets or result in a different binding mode. |

| Substituents on Quinoline Ring | Methyl groups and other substituents influence lipophilicity and steric interactions, affecting potency. | The 2,8-dimethyl substitution pattern will define its shape and potential interactions with a target. |

| Amide/Ester Derivatives | Conversion of the carboxylic acid to amides or esters can modulate activity and cell permeability. | Derivatives of the C6-carboxylic acid could be synthesized to explore a wider range of biological activities. |

Analysis of Interference with Cellular Signaling Processes at a Molecular Level

The inhibition of enzymes like DHODH by quinoline carboxylic acids has direct consequences on cellular signaling. By blocking pyrimidine synthesis, these compounds can induce cell cycle arrest and inhibit cell proliferation, which is a key mechanism in their anticancer effects.

Similarly, the inhibition of ectonucleotidases by quinoline-6-carboxylic acid derivatives can interfere with purinergic signaling in the tumor microenvironment. By preventing the breakdown of ATP to adenosine, these compounds can shift the balance from an immunosuppressive to an immunostimulatory environment.

While no direct evidence exists for this compound, its structural similarity to these other active compounds suggests it could potentially interfere with cellular signaling pathways related to nucleotide metabolism or purinergic signaling, should it engage with similar molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.